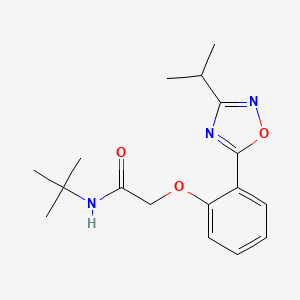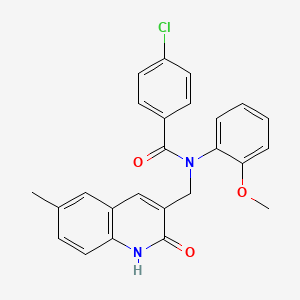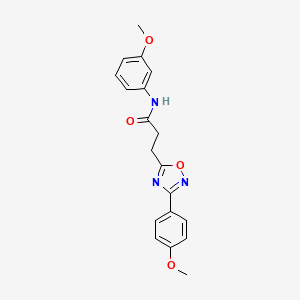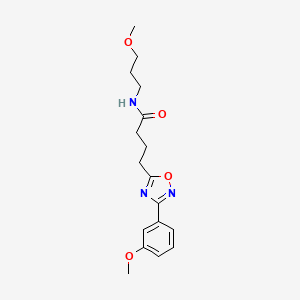
1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as JWH-018, is a synthetic cannabinoid that has gained popularity as a recreational drug. However, its potential therapeutic applications have also been studied extensively.
作用機序
1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide acts as a high-affinity agonist of the cannabinoid receptor CB1. It binds to the receptor and activates signaling pathways that lead to the release of neurotransmitters such as dopamine and serotonin. This results in the modulation of various physiological processes, including pain perception, mood, and appetite.
Biochemical and Physiological Effects:
1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have a range of biochemical and physiological effects in animal models. It has been found to reduce pain and inflammation, increase appetite, and improve mood. Additionally, 1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have neuroprotective effects, protecting against the damage caused by stroke and other neurological disorders.
実験室実験の利点と制限
1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has several advantages as a research tool. It is a highly potent and selective agonist of the CB1 receptor, making it useful for studying the role of this receptor in various physiological processes. Additionally, 1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is relatively stable and easy to synthesize, making it readily available for research purposes.
However, there are also limitations to the use of 1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments. Its effects are highly dependent on the concentration used, and it can be difficult to control for the effects of other drugs or environmental factors. Additionally, 1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have toxic effects at high doses, making careful dose selection and monitoring essential.
将来の方向性
There are several potential future directions for research on 1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of interest is the development of novel synthetic cannabinoids with improved therapeutic properties and reduced toxicity. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide, including its interactions with other neurotransmitter systems. Finally, there is a need for more comprehensive studies of the long-term effects of 1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide on both animal and human subjects.
合成法
1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized through a multistep process involving the reaction of 4-fluorobenzoyl chloride with N-pentylindole, followed by reduction and carboxylation. The final product is a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been used extensively in scientific research to explore its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. Additionally, 1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been studied as a potential treatment for anxiety, depression, and addiction.
特性
IUPAC Name |
1-(4-fluorobenzoyl)-N-pentyl-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c1-2-3-4-13-24-21(26)18-9-12-20-17(15-18)6-5-14-25(20)22(27)16-7-10-19(23)11-8-16/h7-12,15H,2-6,13-14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQIPHUDGBKKQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

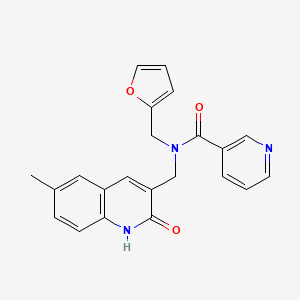
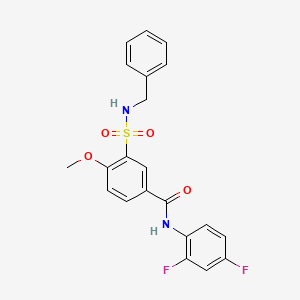
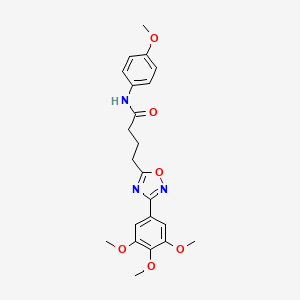
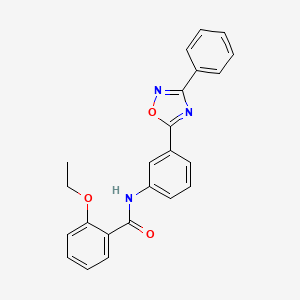

![N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B7714914.png)

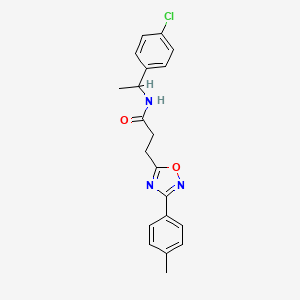
![N-(2-methoxy-5-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714948.png)
